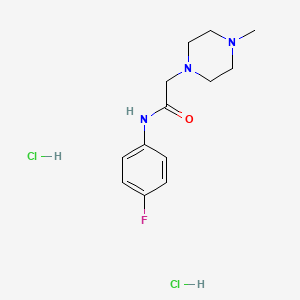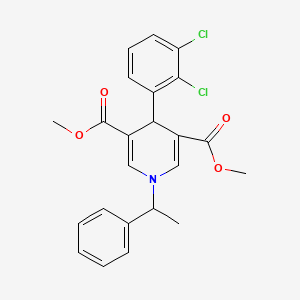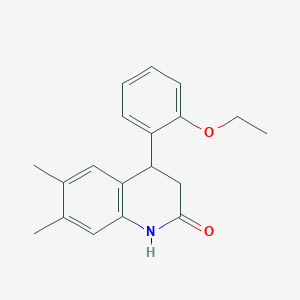![molecular formula C17H17N3O2S B3931838 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B3931838.png)
4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-(2-hydroxyethyl)benzamide
概要
説明
4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-(2-hydroxyethyl)benzamide is a complex organic compound that features a benzimidazole ring, a sulfanyl group, and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-(2-hydroxyethyl)benzamide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound in the presence of a base.
Attachment of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole ring or the benzamide moiety.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzimidazole or benzamide derivatives.
Substitution: Various substituted benzamides.
科学的研究の応用
4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or antiviral agent due to the presence of the benzimidazole ring.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, potentially inhibiting their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The benzamide moiety can interact with various receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzohydrazide
- 4-[(1H-benzimidazol-2-ylsulfanyl)methyl]benzoic acid
Uniqueness
4-[(1H-benzimidazol-2-ylsulfanyl)methyl]-N-(2-hydroxyethyl)benzamide is unique due to the presence of the N-(2-hydroxyethyl) group, which can enhance its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields.
特性
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-10-9-18-16(22)13-7-5-12(6-8-13)11-23-17-19-14-3-1-2-4-15(14)20-17/h1-8,21H,9-11H2,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMJIXSPWUEIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3931765.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3931768.png)
![1-[1,4-diphenyl-5-(2-thienyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B3931775.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(1-methylimidazol-2-yl)sulfanylpurine-2,6-dione](/img/structure/B3931780.png)
![Methyl 3-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B3931787.png)
![4-chloro-N-{2-[(2-furylmethyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3931792.png)
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B3931805.png)
![N-(4-acetylphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3931810.png)

![4-[(2-hydroxyethyl)amino]-5-nitrophthalonitrile](/img/structure/B3931832.png)
![4-[2-(1-benzyl-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzenesulfonamide](/img/structure/B3931843.png)

![N-allyl-4-{2-[(phenylsulfonyl)amino]-1,2-dihydro-1-acenaphthylenyl}-1-piperazinecarbothioamide](/img/structure/B3931856.png)
